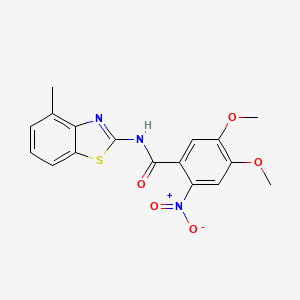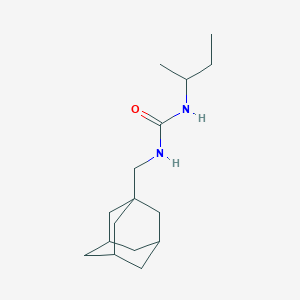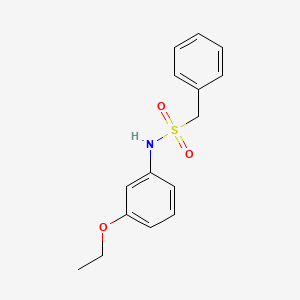![molecular formula C18H21ClN2O3S B4878550 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to modulate the immune system by inhibiting the activation of B cells and macrophages. This may have implications for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many other small molecule inhibitors, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide may have limited efficacy in certain types of cancer or in patients with specific genetic mutations. Additionally, the optimal dosing and scheduling of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in clinical trials is still being evaluated.
Future Directions
Future research on 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide may focus on several areas, including:
1. Combination therapy with other anticancer agents to enhance efficacy and overcome resistance.
2. Evaluation of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in additional types of cancer, such as solid tumors.
3. Identification of biomarkers that can predict response to 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide and guide patient selection.
4. Investigation of the potential immunomodulatory effects of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in autoimmune diseases.
5. Development of new formulations or delivery methods to improve the pharmacokinetics and bioavailability of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide.
In conclusion, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of various types of cancer. Further research is needed to fully evaluate its potential as a treatment for cancer and other diseases.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide involves several steps, starting with the reaction of 3-chlorobenzyl chloride with morpholine to form 3-chlorobenzylmorpholine. This intermediate is then reacted with 4-(aminomethyl)benzenesulfonamide to form the final product, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide.
Scientific Research Applications
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been studied extensively in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has also been shown to enhance the activity of other anticancer agents, such as rituximab and lenalidomide.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-17-3-1-2-16(12-17)14-25(22,23)20-13-15-4-6-18(7-5-15)21-8-10-24-11-9-21/h1-7,12,20H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCTXBHVMSXFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[4-(morpholin-4-yl)benzyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)


![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)

![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![methyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4878547.png)

![2-{[5-(isopropylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-1-phenylethanone](/img/structure/B4878582.png)